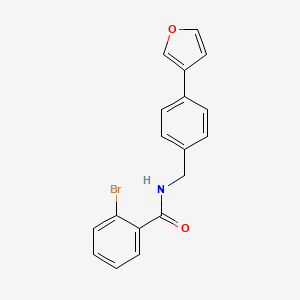

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

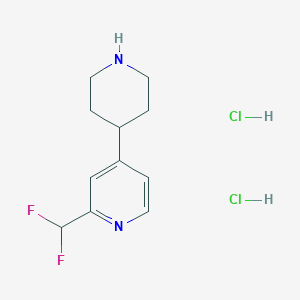

“2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a furan group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” is complex due to the presence of multiple functional groups. The benzamide group consists of a benzene ring attached to an amide group, and the furan group is a five-membered ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Reactions involving “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would likely occur at the benzylic position, which is the carbon adjacent to the benzene ring. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would depend on its molecular structure. The presence of the benzamide and furan groups would likely influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación

Efficient Synthesis and Substitution Applications

A study by Gill et al. (2008) presents an efficient method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans, utilizing readily accessible precursors. This approach leverages the 2-bromo group as a versatile synthetic handle, facilitating both palladium-mediated couplings and direct nucleophilic substitutions. This enables the production of a wide range of 2-substituted-3-aroyl-benzo[b]furans, demonstrating the compound's utility in diverse synthetic applications G. Gill, D. Grobelny, J. Chaplin, B. Flynn, 2008.

Structural Characterization and Reactivity

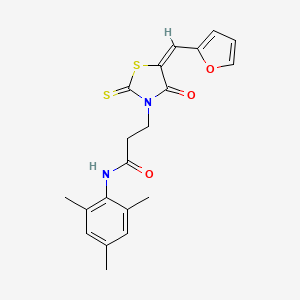

Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the steps involving coupling, treatment with P2S5, and oxidation processes. This research underscores the structural versatility and reactivity of furan-containing compounds, paving the way for further functionalization and application in more complex chemical syntheses А. Aleksandrov, М. М. El’chaninov, 2017.

Advanced Materials and Pharmacological Potential

Research into the crystal structure of related furan-amide compounds, as conducted by Galešić and Vlahov (1990), provides insight into the molecular geometry and potential interactions that could influence material properties or biological activity. Their work on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide contributes to understanding the structural basis for the biological and pharmacological activities of "N-mustards," a class of compounds known for their potential therapeutic applications N. Galešić, A. Vlahov, 1990.

Photochemical Routes to Benzo[b]furans

Protti, Fagnoni, and Albini (2012) introduced a one-step metal-free photochemical method for synthesizing 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This environmentally friendly procedure highlights the potential of using light-induced reactions to create valuable furan derivatives, expanding the toolbox for synthesizing complex organic compounds S. Protti, M. Fagnoni, A. Albini, 2012.

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound likely undergoes reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical can then react with NBS to form the brominated compound .

Biochemical Pathways

The compound’s interactions at the benzylic position suggest it may influence pathways involving enzymes and receptors that interact with benzylic compounds .

Propiedades

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOKGJLSQJAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)

![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)